molecular formula C14H16BrN3OS B1376707 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide CAS No. 1408589-53-6

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide

Cat. No. B1376707
CAS RN: 1408589-53-6
M. Wt: 354.27 g/mol
InChI Key: HTDNDWQNNXVYRA-UHFFFAOYSA-N
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Description

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide is a chemical compound with the CAS Number: 1408589-53-6 . It has a molecular weight of 354.27 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.27 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Activity in Drug Development

Research has explored various derivatives of benzamide for their potential use in drug development. For instance, derivatives such as N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and others have shown anti-inflammatory activity in certain concentrations, indicating their potential therapeutic uses (Lynch et al., 2006). Similarly, studies involving the synthesis of compounds like Nilotinib, which is an antitumor agent, involve complex benzamide derivatives, underscoring the role of such compounds in cancer treatment (Wang Cong-zhan, 2009).

Anticonvulsant Properties

Benzamide derivatives have been evaluated for their anticonvulsant properties. Research on compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide indicates their effectiveness in certain seizure models, highlighting their potential in treating neurological disorders (Lambert et al., 1995).

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of certain benzamide derivatives have been explored. For instance, compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide have shown notable activity against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Vasu et al., 2003).

Potential in Photodynamic Therapy for Cancer

Some benzamide derivatives have been studied for their role in photodynamic therapy, a treatment method for cancer. Compounds with high singlet oxygen quantum yield, like certain benzenesulfonamide derivatives, have been identified as promising candidates for such therapies (Pişkin et al., 2020).

Anticancer Activity

The anticancer properties of benzamide derivatives, particularly those with a thiadiazole scaffold, have been the subject of significant research. Studies demonstrate that these compounds can have promising anticancer activity against various human cancer cell lines, indicating their potential in oncology treatments (Tiwari et al., 2017).

properties

IUPAC Name

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDNDWQNNXVYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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